molecular formula C15H11BrN2S B12001856 7-Bromo-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-thione CAS No. 34099-70-2

7-Bromo-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-thione

Cat. No.: B12001856
CAS No.: 34099-70-2
M. Wt: 331.2 g/mol
InChI Key: RGEBXTAQYWVMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine family This compound is characterized by the presence of a bromine atom at the 7th position, a phenyl group at the 5th position, and a thione group at the 2nd position of the benzodiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione typically involves the reaction of 2-aminobenzophenone with phenyl isothiocyanate in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a catalyst like triethylamine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: De-brominated benzodiazepine.

    Substitution: Azido, cyano derivatives.

Scientific Research Applications

7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The bromine and thione groups play a crucial role in modulating the binding affinity and efficacy of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other benzodiazepines. The bromine atom at the 7th position also contributes to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEBXTAQYWVMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190692
Record name 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34099-70-2
Record name 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34099-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.